N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by the presence of an oxazole ring and a triethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triethoxybenzamide Moiety: The triethoxybenzamide moiety is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the oxazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy groups.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-{1-[(2-chloro-6-fluorophenyl)carbonyl]piperidin-4-yl}-1,3-thiazole-4-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide is unique due to its combination of an oxazole ring and a triethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODQFJDXNKSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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